Scuteamoenoside
Scuteamoenoside
Brand Name:
Vulcanchem
CAS No.:
123914-35-2
VCID:
VC20819088
InChI:
InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1
SMILES:
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
Molecular Formula:
C22H24O11
Molecular Weight:
464.4 g/mol
Scuteamoenoside
CAS No.: 123914-35-2
Cat. No.: VC20819088
Molecular Formula: C22H24O11
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123914-35-2 |
|---|---|
| Molecular Formula | C22H24O11 |
| Molecular Weight | 464.4 g/mol |
| IUPAC Name | (2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1 |
| Standard InChI Key | KOBUGDLTCAJTND-DOARKGTESA-N |
| Isomeric SMILES | COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
| SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
| Canonical SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator